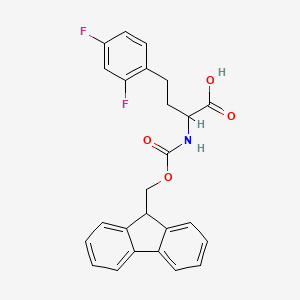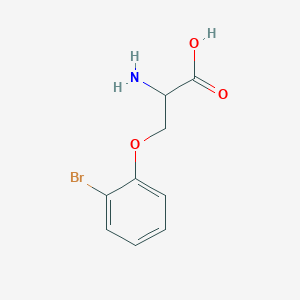
(R)-4-(2,4-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-2,4-difluoro-D-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two fluorine atoms on the phenyl ring. The compound’s molecular formula is C25H21F2NO4, and it has a molecular weight of 437.44 g/mol . This compound is used primarily in peptide synthesis and has applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,4-difluoro-D-homophenylalanine typically involves the following steps:
Fmoc Protection: The amino group of 2,4-difluoro-D-homophenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity
Industrial Production Methods
Industrial production of Fmoc-2,4-difluoro-D-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions are conducted in industrial reactors with optimized conditions to maximize yield and purity.
Purification and Quality Control: Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industry standards
化学反应分析
Types of Reactions
Fmoc-2,4-difluoro-D-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution Reactions: Reagents such as sodium hydride (NaH) and various nucleophiles can be used for substitution reactions
Major Products Formed
Fmoc Deprotection: The major product is the free amino acid, 2,4-difluoro-D-homophenylalanine.
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the compound can be formed
科学研究应用
Chemistry
Fmoc-2,4-difluoro-D-homophenylalanine is widely used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology
In biological research, this compound is used to study protein interactions and functions. The presence of fluorine atoms can be used as a probe in nuclear magnetic resonance (NMR) spectroscopy to investigate protein structures .
Medicine
Fluorinated amino acids can improve the pharmacokinetic properties of peptide-based drugs, making them more resistant to enzymatic degradation .
Industry
In the industrial sector, this compound is used in the synthesis of specialized materials and coatings. Its unique properties make it valuable in the development of advanced materials with enhanced performance characteristics .
作用机制
The mechanism of action of Fmoc-2,4-difluoro-D-homophenylalanine involves its incorporation into peptides and proteins. The fluorine atoms can influence the compound’s interactions with biological targets, enhancing binding affinity and specificity. The Fmoc group serves as a protective group during synthesis, which can be removed to reveal the active amino acid .
相似化合物的比较
Similar Compounds
Fmoc-2,5-difluoro-D-homophenylalanine: Similar in structure but with fluorine atoms at different positions on the phenyl ring
Fmoc-D-homophenylalanine: Lacks the fluorine atoms, making it less stable and bioactive compared to its fluorinated counterpart
Uniqueness
Fmoc-2,4-difluoro-D-homophenylalanine is unique due to the presence of fluorine atoms at the 2 and 4 positions on the phenyl ring.
属性
分子式 |
C25H21F2NO4 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC 名称 |
4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30) |
InChI 键 |
WHMGZFGSXUFZQY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12303965.png)
![3,4,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol](/img/structure/B12303971.png)
![disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynyl-4,5-dihydropurin-3-yl]propyl phosphate](/img/structure/B12303977.png)
![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12303979.png)
![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride](/img/structure/B12303984.png)

![acetic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B12304003.png)
![1,3-Dihydroxy-6-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B12304015.png)

![tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12304024.png)
![(8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12304025.png)
![(1S,5R)-3-(3-Aminopropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B12304037.png)
![(2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid](/img/structure/B12304039.png)

